

# Application Notes and Protocols: Measuring the Effect of R18 Peptide on Intracellular Calcium

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## Compound of Interest

Compound Name:	R18 peptide
CAS No.:	211364-78-2
Cat. No.:	B549395

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## Introduction

The **R18 peptide**, a poly-arginine peptide, has demonstrated significant neuroprotective properties.[1][2] A key mechanism underlying its therapeutic potential is the reduction of intracellular calcium ( $[Ca^{2+}]$ ) influx, particularly in the context of excitotoxicity mediated by over-activation of ionotropic glutamate receptors (iGluRs).[1][2] These application notes provide detailed protocols for measuring the modulatory effect of the **R18 peptide** on intracellular calcium concentrations in neuronal cells using fluorescent calcium indicators.

## Principle

The protocols outlined below are designed to quantify changes in intracellular calcium levels in cultured neurons in response to glutamate receptor agonists and to assess the inhibitory effect of the **R18 peptide** on this calcium influx. The primary method described utilizes Fura-2 AM, a ratiometric fluorescent dye that indicates intracellular calcium concentration. Upon binding to  $Ca^{2+}$ , the excitation maximum of Fura-2 shifts from ~380 nm to ~340 nm, while the emission remains constant at ~510 nm. The ratio of fluorescence intensities at the two excitation

wavelengths is directly proportional to the intracellular calcium concentration, providing a robust and reliable measurement that is less susceptible to variations in dye concentration, cell thickness, or photobleaching.

## Data Presentation

**Table 1: Neuroprotective Efficacy of R18 Peptide Against Glutamate Receptor Agonist-Induced Excitotoxicity**

Glutamate Receptor Agonist (100 $\mu$ M)	R18 Concentration ( $\mu$ M)	Neuroprotection
Glutamic Acid	1	Almost complete
Glutamic Acid	2	Almost complete
NMDA	1	Almost complete
NMDA	2	Almost complete
Kainic Acid (KA)	5	Almost complete

Data summarized from dose-response efficacy studies.[\[1\]](#)

**Table 2: Effect of R18 Peptide on iGluR-Mediated Intracellular Calcium Influx**

iGluR Agonist (100 $\mu$ M)	R18 Concentration ( $\mu$ M)	Effect on $[Ca^{2+}]$ Influx
Glutamic Acid	2	Slight reduction
Glutamic Acid	5	Complete attenuation
NMDA	2	Complete attenuation
NMDA	5	Complete attenuation

Summary of findings from intracellular calcium measurements using Fura-2 AM.[\[1\]](#)

## Experimental Protocols

# Protocol 1: Measuring R18 Peptide's Effect on Glutamate-Induced Calcium Influx in Primary Cortical Neurons

This protocol details the measurement of intracellular calcium changes in primary cortical neurons in response to glutamate receptor agonists and the **R18 peptide** using the fluorescent indicator Fura-2 AM.<sup>[1][3]</sup>

## Materials:

- Primary cortical neuron cultures
- **R18 peptide** stock solution
- Fura-2 AM (acetoxymethyl ester)
- Minimal Essential Medium (MEM) with B27 supplement
- Phenol-free Hank's Balanced Salt Solution (HBSS)
- Glutamate receptor agonists (Glutamic acid, NMDA, AMPA, Kainic acid)
- Glutamate receptor antagonists (MK-801, CNQX) - for controls
- Fluorescence microplate reader or microscope with 340/380 nm excitation and ~510 nm emission capabilities

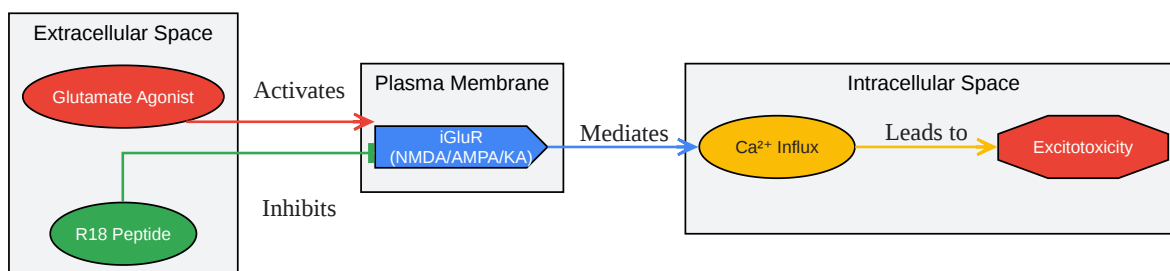
## Procedure:

- Cell Culture: Culture primary cortical neurons in a suitable plate format (e.g., 96-well plate) until the desired confluence is reached.
- Fura-2 AM Loading:
  - Prepare a 5  $\mu$ M Fura-2 AM loading solution in MEM/B27.
  - Remove the culture medium from the neurons and add the Fura-2 AM loading solution.

- Incubate the cells for 30 minutes at 37°C.[1][3]
- After incubation, gently wash the cells by replacing the loading solution with 50  $\mu$ L of phenol-free HBSS.[1][3]
- Peptide/Antagonist Pre-treatment:
  - For test wells, add the desired concentration of **R18 peptide** (e.g., 2  $\mu$ M or 5  $\mu$ M) to the cells in HBSS.
  - For positive control wells, add glutamate receptor antagonists (e.g., 10  $\mu$ M MK-801 and/or 10  $\mu$ M CNQX).
  - Incubate for 10 minutes.[1][3]
- Baseline Calcium Measurement:
  - Measure the baseline fluorescence ratio (340/380 nm excitation, ~510 nm emission) every 30 seconds for 1.5 minutes.[1][3]
- Agonist Stimulation and Calcium Measurement:
  - Add the glutamate receptor agonist (e.g., 100  $\mu$ M final concentration of glutamic acid, NMDA, AMPA, or kainic acid) to the wells.
  - Immediately begin measuring the fluorescence ratio every 30 seconds for at least 5 minutes to monitor the change in intracellular calcium.[1][3]
- Data Analysis:
  - Subtract the background fluorescence from all readings.
  - Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm for each time point.
  - Plot the change in the 340/380 nm ratio over time to visualize the calcium influx.

## Mandatory Visualization

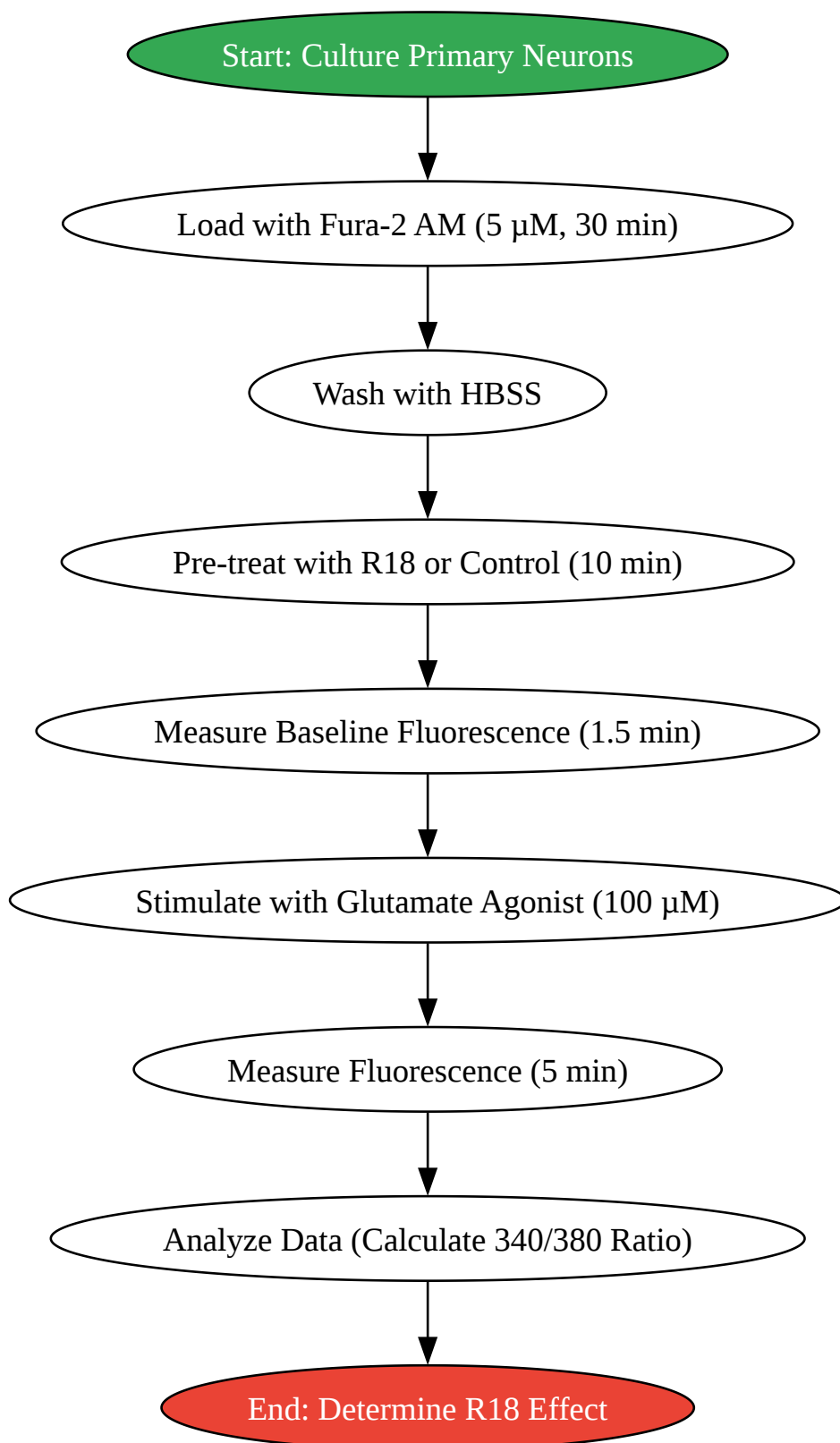
## Signaling Pathway of R18 Peptide in Modulating Glutamate-Induced Calcium Influx



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Caption: **R18 peptide** inhibits glutamate receptor-mediated Ca<sup>2+</sup> influx.

## Experimental Workflow for Measuring R18's Effect on [Ca<sup>2+</sup>]<sub>i</sub>



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## References

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